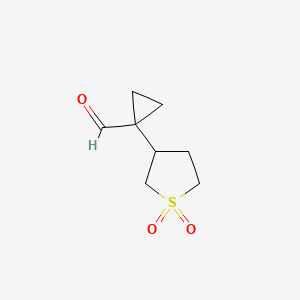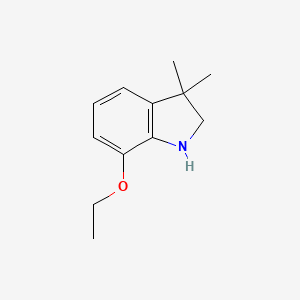
7-Ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s unique structure, featuring an ethoxy group and two methyl groups, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 7-Ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole core . The introduction of the ethoxy group can be achieved through nucleophilic substitution reactions, where an appropriate ethoxy-containing reagent reacts with the indole derivative under basic conditions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
7-Ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the indole ring, introducing new functional groups.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents and conditions for these reactions include acidic or basic catalysts, oxidizing or reducing agents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving indole derivatives.
Medicine: The compound’s potential antiviral, anticancer, and anti-inflammatory properties make it a candidate for drug development and therapeutic research.
Wirkmechanismus
The mechanism by which 7-Ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole exerts its effects involves interactions with various molecular targets and pathways. The indole core can bind to multiple receptors, influencing biological processes such as enzyme activity, signal transduction, and gene expression. The ethoxy and methyl groups may enhance the compound’s binding affinity and specificity, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-Ethoxy-3,3-dimethyl-2,3-dihydro-1H-indole include other indole derivatives with different substituents, such as:
- 7-Methoxy-3,3-dimethyl-2,3-dihydro-1H-indole
- 7-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole
- 7-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-indole
These compounds share the indole core but differ in their substituents, leading to variations in their chemical reactivity, biological activity, and applications. The presence of the ethoxy group in this compound makes it unique, potentially enhancing its solubility and interaction with biological targets .
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
7-ethoxy-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17NO/c1-4-14-10-7-5-6-9-11(10)13-8-12(9,2)3/h5-7,13H,4,8H2,1-3H3 |
InChI-Schlüssel |
HYVHHZQCEOYGLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC2=C1NCC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


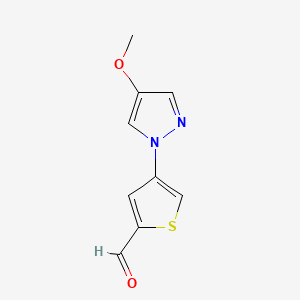
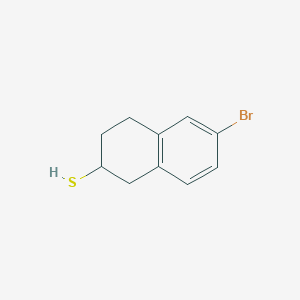
![7-[(6-Chloropyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B15272168.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15272172.png)
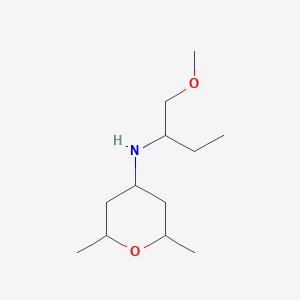
![7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272204.png)
![Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate](/img/structure/B15272211.png)
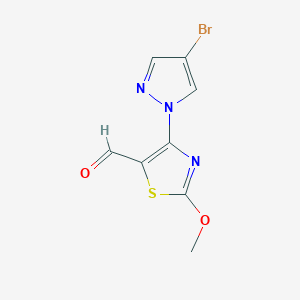
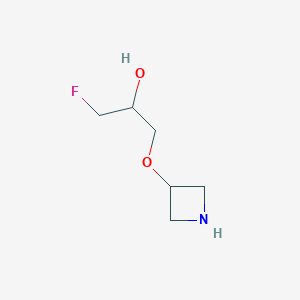
![2-[2-(Methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15272220.png)
![1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272228.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]-N,N-dimethylacetamide](/img/structure/B15272231.png)
![2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B15272233.png)
